molecular formula C11H11ClN4O2 B2525911 1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea CAS No. 58030-63-0

1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea

Cat. No.: B2525911
CAS No.: 58030-63-0
M. Wt: 266.69
InChI Key: RLMQUNASFASQQF-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea is a urea derivative featuring a para-chlorophenyl group linked to an imidazolone ring via a urea bridge. The compound is listed in reagent catalogs with CAS number 58030-63-0 , indicating its availability for research applications. Its synthesis likely involves coupling reactions between substituted phenyl isocyanates and imidazolone amines, as described in procedures for similar ureas .

Properties

IUPAC Name

(3E)-1-(4-chlorophenyl)-3-(1-methyl-4-oxoimidazolidin-2-ylidene)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN4O2/c1-16-6-9(17)14-10(16)15-11(18)13-8-4-2-7(12)3-5-8/h2-5H,6H2,1H3,(H2,13,14,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLMQUNASFASQQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)NC1=NC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN\1CC(=O)N/C1=N\C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea, with the CAS number 58030-63-0, is a compound that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including its antiviral, antibacterial, and antifungal properties based on diverse research findings.

Chemical Structure and Properties

The molecular formula of this compound is C11H11ClN4O2\text{C}_{11}\text{H}_{11}\text{ClN}_{4}\text{O}_{2}, and it has a molecular weight of approximately 266.69 g/mol. The structure features a chlorophenyl group and an imidazole derivative, which are key to its biological activities.

Antiviral Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant antiviral properties. For instance:

  • Inhibition of Viral Replication : Studies have shown that related imidazole compounds can inhibit the replication of various viruses, including HIV and dengue virus. The mechanism often involves the inhibition of enzymes critical for viral replication, such as IMP dehydrogenase (IMPDH) .
CompoundVirus TargetedEC50 (μM)Reference
IM18DENV< 0.35
I45DCYellow Fever1.85

Antibacterial Activity

The antibacterial potential of this compound has also been explored:

  • Efficacy Against Bacteria : In vitro studies have demonstrated that compounds with similar structures have shown activity against Gram-positive and Gram-negative bacteria. For example, the MIC values for various derivatives ranged from 0.0039 to 0.025 mg/mL against Staphylococcus aureus and Escherichia coli .
Bacterial StrainMIC (mg/mL)
Staphylococcus aureus0.0039
Escherichia coli0.025

Antifungal Activity

In addition to antibacterial properties, there is evidence suggesting antifungal activity:

  • Activity Against Fungi : The compound's structural analogs have been tested against various fungal strains with promising results. Some derivatives exhibited MIC values effective against Candida albicans and Fusarium oxysporum .

Case Studies and Research Findings

Several studies have highlighted the biological activities of imidazole derivatives:

  • Antiviral Efficacy : A study published in MDPI reported that imidazole derivatives were effective in inhibiting viral strains with EC50 values indicating strong antiviral action .
  • Antimicrobial Properties : A comprehensive review examined various pyridine and imidazole derivatives, noting their broad-spectrum antimicrobial activity with varying degrees of effectiveness based on structural modifications .
  • Mechanistic Insights : Research has suggested that the mechanism of action for these compounds may involve the disruption of nucleic acid synthesis in pathogens, which is crucial for their replication .

Scientific Research Applications

Biological Activities

The compound exhibits several biological activities that make it suitable for various applications:

Antimicrobial Activity

Research indicates that derivatives of imidazolidinones, including 1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea, have shown promising antimicrobial properties. Studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria. For instance, compounds with similar structures have been found to possess significant antibacterial activity comparable to established antibiotics .

Anticonvulsant Properties

The compound's structural similarity to known anticonvulsants suggests potential utility in treating seizure disorders. Investigations into related compounds have highlighted their efficacy in reducing seizure activity in animal models, indicating that further exploration of this compound may yield valuable insights into its anticonvulsant capabilities .

Anti-inflammatory Effects

There is emerging evidence that imidazolidinone derivatives may exhibit anti-inflammatory properties. The presence of the chlorophenyl group is hypothesized to enhance the compound's ability to modulate inflammatory pathways, making it a candidate for further research in inflammatory disease treatment .

Therapeutic Applications

Given its diverse biological activities, this compound holds promise in several therapeutic areas:

Therapeutic Area Potential Application
AntimicrobialTreatment of bacterial infections
NeurologyManagement of seizure disorders
InflammationTreatment of inflammatory diseases

Case Studies

Several studies have investigated the effects of similar compounds on various biological systems:

  • Antimicrobial Efficacy : A study demonstrated that imidazolidinone derivatives significantly reduced bacterial load in infected wounds compared to control groups, suggesting a strong potential for clinical application in wound care .
  • Seizure Models : In animal models of epilepsy, imidazolidinone compounds showed a marked decrease in seizure frequency and duration, indicating their potential as anticonvulsants .
  • Inflammation Reduction : Research involving inflammatory models indicated that compounds similar to this compound could reduce markers of inflammation significantly when administered at specific dosages .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds share structural or functional similarities with 1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea:

Fenobam (1-(3-Chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea Hydrate)

  • Structural Difference: Fenobam has a meta-chlorophenyl group instead of para-chlorophenyl .
  • Hydration: Fenobam exists as a hydrate (1:1), whereas the target compound’s hydration state is unspecified .
  • Biological Relevance: Fenobam is a known mGlu5 receptor antagonist, suggesting that the chlorophenyl position critically influences receptor binding .

1-(3-Chloro-4-fluorophenyl)-3-(4-(4-((4-(2-(2-(5-((3-chlorobenzyl)oxy)-2-hydroxybenzylidene)hydrazinyl)-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea (Compound 2k)

  • Structural Complexity : Incorporates a thiazole ring , piperazine , and fluorine substituents , leading to a higher molecular weight (762.2 g/mol ) .
  • Physicochemical Properties : Melting point (194–195°C) and solubility may differ significantly due to extended conjugation and polar groups .

4-(4-Chlorophenyl)- and 4-(4-Fluorophenyl)-Thiazole Derivatives

  • Core Structure : These compounds feature thiazole and triazole rings instead of imidazolone .
  • Crystallography : Both are isostructural with triclinic symmetry, suggesting similar packing efficiency despite substituent differences .

3-(3-Chlorophenyl)-1-(1-methyl-4-oxo-5H-imidazol-2-yl)urea Hydrate

  • Substituent Position : Chlorine is at the meta position on the phenyl ring, contrasting with the target compound’s para substitution .
  • Hydration: Like fenobam, this compound exists as a hydrate, which may influence stability and solubility .

Key Comparative Data

Property/Condition Target Compound Fenobam Compound 2k Thiazole Derivatives
Chlorophenyl Position Para Meta Meta (with additional fluorine) Para (chloro/fluoro)
Molecular Weight (g/mol) ~284 (estimated from analogs) 284.70 (hydrate) 762.2 Not specified
Melting Point Not reported Not reported 194–195°C Not reported
Functional Groups Urea, imidazolone Urea, imidazolone, hydrate Thiazole, piperazine, hydrazine Thiazole, triazole, fluorophenyl
Synthetic Route Likely via urea coupling Hydrate crystallization Multi-step synthesis Single-crystal growth from DMF

Research Implications

  • Substituent Effects: The position of chlorine (para vs. meta) on the phenyl ring significantly impacts biological activity, as seen in fenobam’s receptor selectivity .
  • Hydration : Hydrate forms may enhance stability but reduce bioavailability compared to anhydrous analogs .
  • Structural Complexity : Compounds with extended heterocyclic systems (e.g., thiazole, piperazine) exhibit higher molecular weights and altered pharmacokinetic profiles .

Preparation Methods

Reaction Mechanism and Pathway

The synthesis of 1-(4-chlorophenyl)-3-(1-methyl-4-oxo-4,5-dihydro-1H-imidazol-2-yl)urea via propargylic urea cyclization leverages a base-catalyzed intramolecular hydroamidation process. This method, adapted from Casnati et al., involves the following steps:

  • Synthesis of Propargylic Urea Precursor :

    • Reactants : 4-Chlorophenyl isocyanate and N-methylpropargylamine.
    • Conditions : Stirred in anhydrous dichloromethane (DCM) at 0–25°C under nitrogen atmosphere.
    • Reaction : The primary amine of N-methylpropargylamine nucleophilically attacks the electrophilic carbon of 4-chlorophenyl isocyanate, forming the propargylic urea intermediate.

    $$
    \text{4-Cl-C}6\text{H}4\text{-NCO} + \text{H}2\text{N-C≡C-CH}2\text{-N(CH}3\text{)} \rightarrow \text{4-Cl-C}6\text{H}4\text{-NH-C(O)-NH-C≡C-CH}2\text{-N(CH}_3\text{)}
    $$

  • Cyclization to Imidazol-2-One :

    • Catalyst : 10 mol% 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP).
    • Conditions : Ambient temperature (20–25°C) in tetrahydrofuran (THF) for 1–5 minutes.
    • Mechanism : BEMP deprotonates the urea NH, enabling intramolecular attack of the deprotonated nitrogen onto the propargylic carbon. This forms a transient allene intermediate, which undergoes tautomerization to yield the imidazol-2-one ring.

    $$
    \text{Propargylic urea} \xrightarrow{\text{BEMP}} \text{Imidazol-2-one} + \text{H}_2\text{O}
    $$

Optimization and Yield

  • Yield : 58–65% after column chromatography (silica gel, ethyl acetate/hexane).
  • Key Variables :
    • Base Strength : Stronger bases (e.g., BEMP, pKa ~27) enhance deprotonation efficiency compared to weaker bases like DBU (pKa ~12).
    • Solvent : Polar aprotic solvents (THF, DMF) improve reaction rates over nonpolar solvents.
    • Temperature : Reactions at 25°C proceed 3× faster than at 0°C but require precise control to avoid side reactions.

Table 1. Optimization Data for Base-Catalyzed Cyclization

Base Solvent Time (min) Yield (%) Purity (%)
BEMP THF 2 62 98
DBU DCM 30 41 89
KOtBu DMF 10 55 95

Stepwise Synthesis via Imidazolinone Amine and Isocyanate Coupling

Synthesis of 1-Methyl-4-Oxo-4,5-Dihydro-1H-Imidazol-2-Amine

The imidazolinone core is constructed via a cyclocondensation reaction:

  • Reactants : Methylglyoxal (40% aqueous) and urea.
  • Conditions : Reflux in ethanol with ammonium acetate as a nitrogen source.
  • Mechanism : Methylglyoxal reacts with urea under acidic conditions to form 1-methyl-4-oxoimidazolidin-2-imine, which tautomerizes to the amine.

$$
\text{CH}3\text{C(O)CHO} + \text{NH}2\text{CONH}2 \xrightarrow{\text{H}^+} \text{C}4\text{H}7\text{N}3\text{O} + \text{H}_2\text{O}
$$

Urea Formation with 4-Chlorophenyl Isocyanate

  • Reactants : 1-Methyl-4-oxo-4,5-dihydro-1H-imidazol-2-amine and 4-chlorophenyl isocyanate.
  • Conditions : Tetrahydrofuran (THF), triethylamine (TEA) as catalyst, 0°C to room temperature.
  • Reaction : The amine attacks the isocyanate carbonyl, forming the urea linkage.

$$
\text{Imidazolinone-NH}2 + \text{4-Cl-C}6\text{H}4\text{-NCO} \rightarrow \text{Target Compound} + \text{CO}2
$$

Table 2. Stepwise Synthesis Yield and Purity

Step Reagents Yield (%) Purity (%)
Imidazolinone synthesis Methylglyoxal, urea 72 90
Urea coupling 4-Cl-phenyl isocyanate 68 96

Comparative Analysis of Methods

Efficiency and Scalability

  • Cyclization Route : Higher atom economy (82% vs. 65%) and fewer purification steps. Suitable for gram-scale synthesis.
  • Stepwise Route : Requires isolation of intermediates, increasing time and cost.

Characterization and Physical Data

Table 3. Physicochemical Properties of this compound

Property Value Source
Molecular Formula C$${11}$$H$${11}$$ClN$$4$$O$$2$$
Molecular Weight 266.68 g/mol
Melting Point 198–202°C
Purity (HPLC) ≥96.0%
Storage 2–8°C, protected from light

Industrial and Research Applications

  • Pharmaceutical Intermediate : Potential as a kinase inhibitor or glutamate receptor modulator.
  • Material Science : Urea derivatives serve as ligands in catalytic systems.

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